4-(1-Propynyl) Biphenyl
CAS No.: 61948-01-4
Cat. No.: VC19481160
Molecular Formula: C15H12
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61948-01-4 |
|---|---|
| Molecular Formula | C15H12 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 1-phenyl-4-prop-1-ynylbenzene |
| Standard InChI | InChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,1H3 |
| Standard InChI Key | IWCMDTYRWZFWNU-UHFFFAOYSA-N |
| Canonical SMILES | CC#CC1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics of 4-(1-Propynyl) Biphenyl
Molecular Architecture
4-(1-Propynyl) biphenyl (C₁₅H₁₂) consists of two phenyl rings connected by a single bond, with a propynyl group (–C≡C–CH₃) attached to the fourth carbon of one ring. The biphenyl moiety adopts a planar or slightly twisted conformation depending on steric and electronic interactions . The propynyl group introduces sp-hybridized carbons, creating a linear geometry that enhances molecular rigidity.
Key structural parameters (theoretical):
Electronic Properties
The electron-withdrawing nature of the propynyl group alters the electronic distribution of the biphenyl system:
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HOMO-LUMO gap: Reduced compared to unsubstituted biphenyl due to conjugation with the triple bond.
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UV-Vis absorption: Expected λₐ₆ₛ ~260–280 nm (π→π* transitions) .
Synthesis and Purification
Sonogashira Coupling
The most viable synthesis route involves a Sonogashira cross-coupling reaction between 4-bromobiphenyl and propyne :
Reaction conditions:
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Catalyst: Pd(PPh₃)₂Cl₂ (0.1 equiv)
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Co-catalyst: CuI (0.2 equiv)
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Base: Triethylamine or diisopropylamine
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
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Degas solvent and reagents under nitrogen.
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Combine 4-bromobiphenyl (1.0 equiv), propyne (1.2 equiv), Pd catalyst, CuI, and base.
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Reflux until completion (monitored by TLC).
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Purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield: ~70–85% (estimated based on analogous reactions) .
Alternative Methods
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Negishi coupling: Using 4-iodobiphenyl and a zinc-propynyl complex.
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Direct alkylation: Limited by regioselectivity challenges.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Molecular weight | 192.26 g/mol |
| Melting point | 98–102°C (predicted) |
| Boiling point | 290–310°C (extrapolated) |
| LogP (octanol-water) | 4.2 ± 0.3 |
| Solubility in THF | >50 mg/mL |
Spectral Data
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¹H NMR (CDCl₃):
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¹³C NMR:
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IR (KBr): ν ≈ 3300 cm⁻¹ (C≡C–H stretch), 2100 cm⁻¹ (C≡C stretch).
Reactivity and Functionalization
Click Chemistry
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Electrophilic Substitution
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Nitration: Occurs at the meta position relative to the propynyl group.
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Sulfonation: Requires harsh conditions due to deactivation by the alkyne.
Applications in Materials Science
Organic Electronics
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Luminescent materials: Analogous o-carboranyl biphenyls exhibit tunable emission (Φem = 0.01–0.34) .
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Charge-transfer complexes: Propynyl groups enhance electron-accepting capacity.
Liquid Crystals
Rigid biphenyl-alkyne structures stabilize mesophases:
Comparative Analysis with Analogous Compounds
| Compound | Substituent | Φem | Dihedral Angle (°) |
|---|---|---|---|
| 4-(1-Propynyl) biphenyl | –C≡C–CH₃ | N/A | ~15–30 |
| 4-Phenylethynyl biphenyl | –C≡C–Ph | 0.229 | 39 |
| Biphenyl | –H | – | 0–44 |
Challenges and Future Directions
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Stability: Terminal alkynes are prone to oxidation; storage under inert atmospheres is recommended.
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Scalability: Optimizing Sonogashira conditions for industrial production.
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Functional materials: Exploring metal-organic frameworks (MOFs) incorporating 4-(1-propynyl) biphenyl.
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